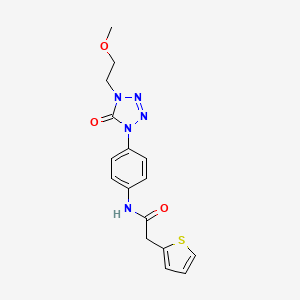

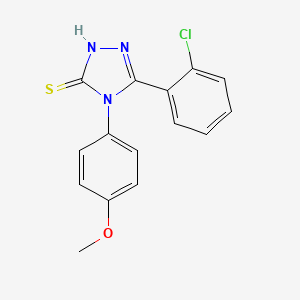

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been a focal point in recent research due to their potential therapeutic applications. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety aimed at creating selective β3-adrenergic receptor agonists has shown promise in treating obesity and type 2 diabetes . Similarly, the creation of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has been evaluated for their antioxidant and anti-inflammatory properties . Another study focused on the linear synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were characterized by various spectroscopic methods and tested for anticancer activity . Additionally, the cyclocondensation method was employed to synthesize N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamide, showcasing the versatility of acetamide derivatives in drug design .

Molecular Structure Analysis

The molecular structures of acetamide derivatives are crucial for their biological activity. The presence of the phenoxypropanolamine moiety in N-phenyl-(2-aminothiazol-4-yl)acetamides contributes to their selectivity towards β3-adrenergic receptors . The incorporation of the 1,3-thiazolidin-5-yl group in the novel acetamides is associated with antioxidant and anti-inflammatory activities . The structural features of the 2-chloro N-aryl substituted acetamide derivatives, such as the 1,3,4-oxadiazole-2-thiol moiety, are significant for their cytotoxic effects on various cancer cell lines . The spiro configuration found in the synthesized N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamide indicates a complex molecular architecture that could be explored for multiple pharmacological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are diverse and tailored to achieve specific structural features. The preparation of N-phenyl-(2-aminothiazol-4-yl)acetamides involves selective functionalization to achieve agonistic activity against β3-adrenergic receptors . The synthesis of antioxidant and anti-inflammatory acetamides utilizes the formation of thiazolidinone rings . The anticancer acetamide derivatives are obtained through a linear synthesis process, which includes the formation of oxadiazole rings and subsequent substitution reactions . The cyclocondensation reaction used to synthesize the spiro-indole-thiazolidine acetamides demonstrates the complexity of reactions required to obtain such intricate molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. The selective β3-adrenergic receptor agonists exhibit significant hypoglycemic activity in rodent models, indicating their potential for systemic effects . The antioxidant and anti-inflammatory acetamides show good efficacy in various assays, suggesting their stability and reactivity in biological systems . The cytotoxic acetamide derivatives possess specific IC50 values against different cancer cell lines, reflecting their potency and possible selectivity . The synthesized spiro-indole-thiazolidine acetamides' properties are yet to be fully explored, but their complex structures suggest a range of possible interactions and effects .

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

Studies have examined the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, metolachlor) in human and rat liver microsomes. These compounds, which include structural motifs similar to the specified chemical, have been investigated for their carcinogenic potential, metabolic pathways, and the role of cytochrome P450 isoforms in their metabolism. Such research contributes to understanding the environmental impact and health risks associated with these herbicides (Coleman et al., 2000).

Antitumor Activity of Amide Derivatives

The synthesis and evaluation of amide derivatives bearing different heterocyclic rings have been conducted to assess their antitumor activity. Derivatives utilizing the benzothiazole structure as a pharmacophoric group have shown considerable activity against various cancer cell lines. This illustrates the potential of specific structural frameworks in developing anticancer agents (Yurttaş et al., 2015).

Green Synthesis of Chemical Intermediates

The catalytic hydrogenation for the synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an important intermediate in the production of azo disperse dyes, highlights the advancements in green chemistry. This approach emphasizes the reduction of environmental impact through the use of novel catalysts and more sustainable processes (Zhang Qun-feng, 2008).

Synthesis and Biological Evaluation of Thiazole Derivatives

Research into thiazole derivatives for their anticancer and antiviral activities demonstrates the broad applicability of these compounds in medical research. For example, specific thiazole-based compounds were found to exhibit high activity against certain virus strains, showcasing the potential for developing new therapeutic agents (Havrylyuk et al., 2013).

Eigenschaften

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-24-9-8-20-16(23)21(19-18-20)13-6-4-12(5-7-13)17-15(22)11-14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEFQLVXNVPLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)